molecular formula C31H35N7O2 B12387549 Btk-IN-27

Btk-IN-27

カタログ番号: B12387549
分子量: 537.7 g/mol
InChIキー: RKHOVCUCOBYMIH-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Btk-IN-27 is a potent inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in the signaling pathways of B cells and myeloid cells. This compound has shown significant potential in the treatment of various conditions, including cancer, lymphoma, leukemia, and immunological diseases .

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Btk-IN-27 requires scaling up the laboratory synthesis methods while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure the compound meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Btk-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

科学的研究の応用

Btk-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on cellular signaling pathways.

    Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in B cell development and function.

    Medicine: Investigated for its potential therapeutic effects in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting Bruton’s tyrosine kinase

類似化合物との比較

Similar Compounds

Uniqueness of Btk-IN-27

This compound is unique due to its high potency and selectivity for Bruton’s tyrosine kinase, with an IC50 value of 0.2 nM. This makes it a valuable tool for research and a promising candidate for therapeutic development .

特性

分子式

C31H35N7O2

分子量

537.7 g/mol

IUPAC名

N-[[4-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]methyl]-4-tert-butylbenzamide

InChI

InChI=1S/C31H35N7O2/c1-5-25(39)37-16-6-7-24(18-37)38-29-26(28(32)34-19-35-29)27(36-38)21-10-8-20(9-11-21)17-33-30(40)22-12-14-23(15-13-22)31(2,3)4/h5,8-15,19,24H,1,6-7,16-18H2,2-4H3,(H,33,40)(H2,32,34,35)/t24-/m1/s1

InChIキー

RKHOVCUCOBYMIH-XMMPIXPASA-N

異性体SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。